2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a trimethoxyphenyl ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the bromination of 3,4,5-trimethoxyacetophenone. One common method includes the following steps:
Starting Material: 3,4,5-trimethoxyacetophenone.
Solvent: A mixture of dimethyl ether and chloroform.
Bromination: The reaction mixture is cooled to 0°C and treated with bromine in chloroform dropwise.
Reaction Conditions: The mixture is allowed to warm to room temperature (20-25°C) and stirred for one hour.
This process results in the formation of this compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antifungal activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and chalcone analogues.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one depends on its application. In medicinal chemistry, derivatives of this compound have been explored for their potential as microtubule-disrupting agents. These derivatives exhibit significant anti-proliferative activity in various human cancer cell lines by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
- 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one
Uniqueness
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
CAS-Nummer |
52190-29-1 |
---|---|
Molekularformel |
C12H15BrO4 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,1-4H3 |
InChI-Schlüssel |
UBCRYYSRRCGWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.